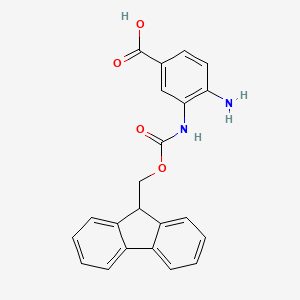

3-Fmoc-4-diaminobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

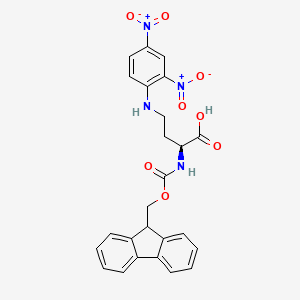

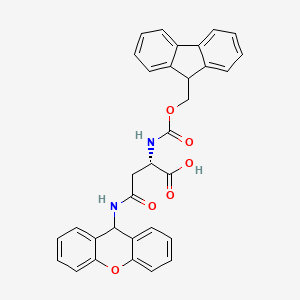

3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-Dbz-OH, is a white to off-white crystalline powder . It has a molecular formula of C22H18N2O4 and a molecular weight of 374.4 .

Synthesis Analysis

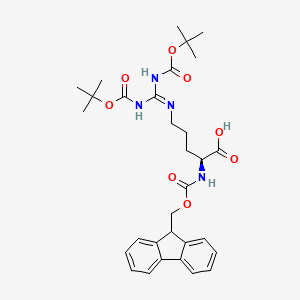

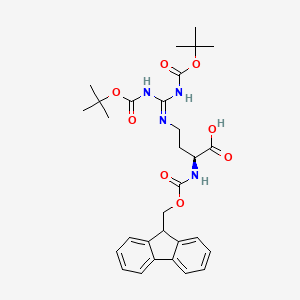

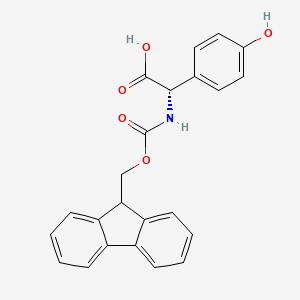

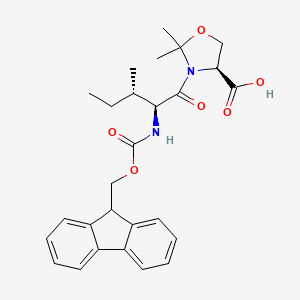

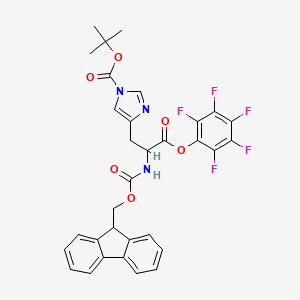

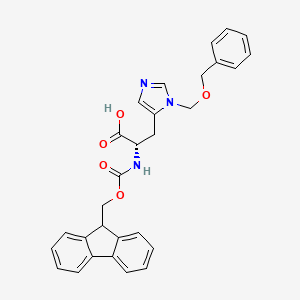

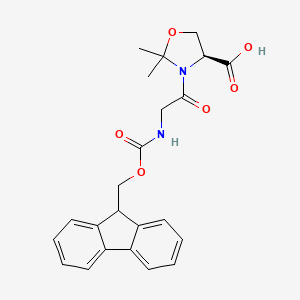

A one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin. The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40–94% yield without any purification step in addition to precipitation except for histidine .

Molecular Structure Analysis

The molecular structure of 3-Fmoc-4-diaminobenzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus . The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis .

Physical And Chemical Properties Analysis

3-Fmoc-4-diaminobenzoic acid is a white to off-white crystalline powder . It has a melting point of over 238 °C . Its molecular weight is 374.4 g/mol .

Scientific Research Applications

Synthesis of Preloaded Diaminobenzoate Resin

A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin . The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40−94% yield without any purification step in addition to precipitation except for histidine .

Solid-Phase Peptide Synthesis

For the proline residue, crude products were collected and used for solid-phase peptide synthesis to give a moderate yield of a pentapeptide .

Preparation of Unusual Amino Acid Derivatives

This method was used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .

C-Terminal Functionalization of Peptides

Diaminobenzoate (Dbz) resin is an efficient safety-catch resin that is widely used to prepare thioesters . Dbz resin has been used in the C-terminal functionalization of other peptides, including thiolactones, acylbenzimidazolinones, and cyclic peptides .

Preparation of Polymer-Peptide Conjugates

Dbz resin has been used to prepare polymer−peptide conjugates .

Dbz resin has been used to introduce carboxaldehydes at the C-terminus .

Mechanism of Action

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 3-Fmoc-4-diaminobenzoic acid . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Future Directions

The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers . The one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids could be a promising direction for future research and development .

properties

IUPAC Name |

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZBKSOHQLVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fmoc-4-diaminobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.